Antibacterial Potency: BMY 40062 (1a) vs. Ciprofloxacin and Ofloxacin
The fluoronaphthyridone BMY 40062 (1a), which is derived directly from the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold, exhibits significantly greater in vitro antibacterial potency compared to ciprofloxacin and ofloxacin. Against staphylococci, BMY 40062 was approximately threefold more potent than ciprofloxacin and four- to eightfold more potent than ofloxacin [1]. This quantitative superiority is directly attributable to the bridged bicyclic amine at the C7 position, making the (1R,4R)-DBH core a critical starting material for next-generation fluoroquinolone development.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | BMY 40062 (1a): approximately 3-fold lower MIC than ciprofloxacin against staphylococci |
| Comparator Or Baseline | Ciprofloxacin (MIC set as baseline); Ofloxacin (MIC as reference) |
| Quantified Difference | ~3-fold increase in activity vs ciprofloxacin; 4- to 8-fold increase vs ofloxacin |
| Conditions | Staphylococcal strains; standard MIC assay |
Why This Matters
This demonstrates that the (1R,4R)-DBH-derived core provides a measurable antibacterial advantage over established fluoroquinolones, motivating procurement for drug discovery programs targeting resistant Gram-positive pathogens.
- [1] Fung-Tomc, J. C.; Huczko, E.; Minassian, B.; Bonner, D. P. In vitro and in vivo antibacterial activities of BMY 40062, a new fluoronaphthyridone. Antimicrob. Agents Chemother. 1990, 34, 544–548. View Source
